![molecular formula C7H10N2O2 B149091 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 69386-75-0](/img/structure/B149091.png)

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

説明

“Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” is a nitrogen-containing heterocyclic compound . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds can be analyzed using various spectral techniques and elemental analysis such as IR, UV-Vis, H NMR, C NMR and ESI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” can be analyzed using various techniques such as 1 H NMR and 13 C NMR .科学的研究の応用

TRK Inhibition for Cancer Treatment

Tropomyosin receptor kinases (TRKs): play a crucial role in cell proliferation, differentiation, and survival. Their continuous activation and overexpression are associated with cancer. Researchers have synthesized pyrazolo [3,4-b]pyridine derivatives as TRK inhibitors . Among these, compound C03 demonstrated promising activity, inhibiting TRKA with an IC50 value of 56 nM. It also selectively inhibited the proliferation of specific cancer cell lines, making it a potential candidate for further exploration.

Anti-Inflammatory Properties

Certain pyrazolo derivatives exhibit anti-inflammatory effects. For instance, the 5-acyl-N-methyl derivative demonstrated activity in inhibiting prostaglandin E2 and interleukin production . These properties could be relevant in the context of inflammatory diseases.

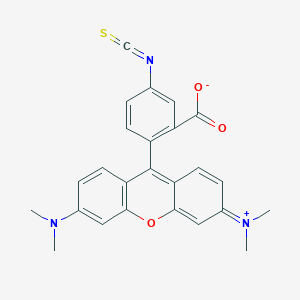

Fluorescent Probes and Imaging Agents

Several pyrazolo derivatives, including our compound of interest, exhibit strong fluorescence. These compounds can serve as fluorescent probes for biological imaging studies. Their fluorescence properties can be readily observed under UV light, making them valuable tools for visualizing cellular processes .

Antimalarial Activity

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives have been investigated for their antimalarial potential. In particular, they were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Understanding their mechanism of action could contribute to antimalarial drug development .

Cytotoxicity Against Cancer Cell Lines

In another study, pyrazolo derivatives were tested for cytotoxicity against cancer cell lines. Some compounds exhibited superior activity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, comparable to or better than the reference drug sorafenib . These findings highlight their potential as anticancer agents.

Drug Design and Scaffold Hopping

Researchers have used scaffold hopping and computer-aided drug design to synthesize pyrazolo derivatives. This approach allows for the exploration of novel chemical scaffolds and the identification of compounds with specific biological activities. Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives represent an exciting avenue for drug discovery .

作用機序

Target of Action

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, also known as 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 leads to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Pharmacokinetics

These properties are crucial for predicting the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This cytotoxicity is measured by the compound’s IC50 values, which are the concentrations of the compound required to inhibit cell growth by 50% .

将来の方向性

The future directions in the research of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds could involve the development of new synthetic processes , the exploration of their bioactive properties , and the investigation of their potential applications in pharmaceuticals and agrochemicals .

特性

IUPAC Name |

5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAGFTRPGKHANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)